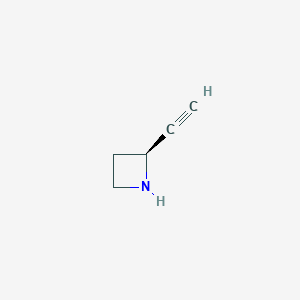
(2S)-2-Ethynylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Ethynylazetidine: is a chiral azetidine derivative characterized by the presence of an ethynyl group at the second position of the azetidine ring Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of an ethynyl group introduces unique chemical properties and reactivity to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Ethynylazetidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable azetidine precursor. This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of the azetidine precursor with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Chiral Resolution: To obtain the (2S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: (2S)-2-Ethynylazetidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ethynyl group can be achieved using hydrogenation reactions with catalysts such as palladium on carbon, leading to the formation of ethyl-substituted azetidines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions. For example, it can react with halogens or other electrophiles to form substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized azetidine derivatives with various functional groups.
Reduction: Ethyl-substituted azetidines.
Substitution: Halogenated azetidines and other substituted derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (2S)-2-Ethynylazetidine serves as a valuable building block for the construction of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it a useful tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. Their unique structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other materials with unique properties.
作用機序
The mechanism of action of (2S)-2-Ethynylazetidine depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, forming covalent bonds with nucleophiles or undergoing cycloaddition reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Molecular Targets and Pathways
Enzymes: this compound can act as an enzyme inhibitor by forming covalent bonds with active site residues.
Receptors: It can modulate receptor activity by binding to specific sites and altering receptor conformation.
類似化合物との比較
Similar Compounds
(2S)-2-Ethylazetidine: Similar structure but with an ethyl group instead of an ethynyl group.
(2S)-2-Propynylazetidine: Contains a propynyl group at the second position.
(2S)-2-Butynylazetidine: Features a butynyl group at the second position.
Uniqueness
(2S)-2-Ethynylazetidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile building block in organic synthesis and a valuable tool in various scientific research applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can harness its potential in diverse fields, from chemistry and biology to medicine and industry.
特性
分子式 |
C5H7N |
|---|---|
分子量 |
81.12 g/mol |
IUPAC名 |
(2S)-2-ethynylazetidine |
InChI |
InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m1/s1 |
InChIキー |
ZZDARAJSBNOCGZ-RXMQYKEDSA-N |
異性体SMILES |
C#C[C@@H]1CCN1 |
正規SMILES |
C#CC1CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


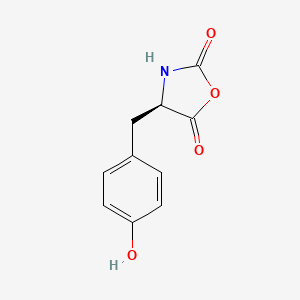

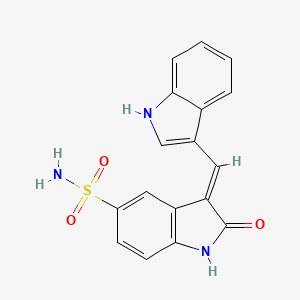

![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
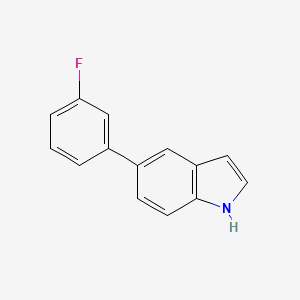


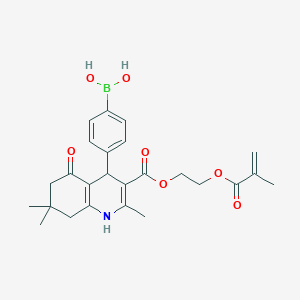
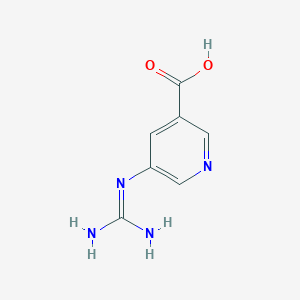
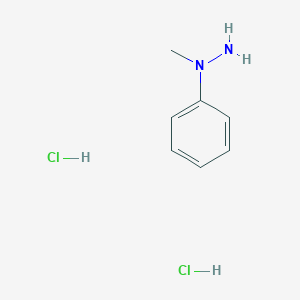
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)


